molecular formula C19H19NO2 B4321596 5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B4321596
M. Wt: 293.4 g/mol
InChI Key: SJSPBIBDTYJUEL-UHFFFAOYSA-N
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Description

5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structures and versatile chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the benzoxazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in different applications.

Scientific Research Applications

5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione
  • 3,4-dihydro-2H-1,4-benzoxazine
  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Uniqueness

What sets 5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one apart from similar compounds is its unique diethyl substitution, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5,5-diethyl-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-19(4-2)15-11-7-8-12-16(15)20-17(21)13-9-5-6-10-14(13)18(20)22-19/h5-12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPBIBDTYJUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2N3C(O1)C4=CC=CC=C4C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 2
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 3
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 4
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 5
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 6
5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

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